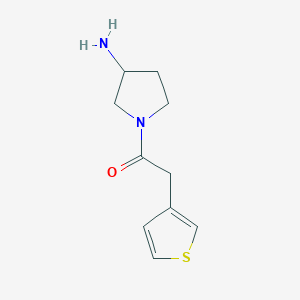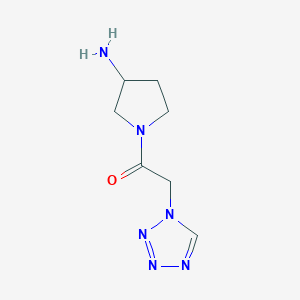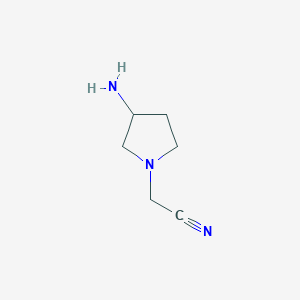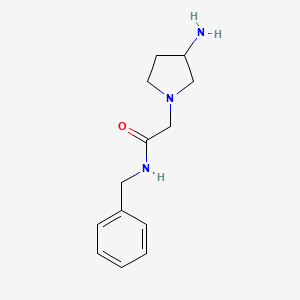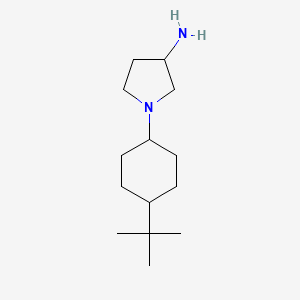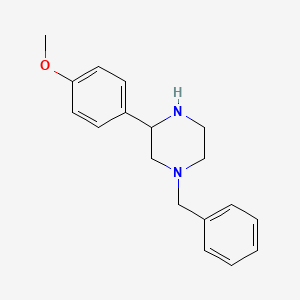
1-Benzyl-3-(4-Methoxyphenyl)piperazin
Übersicht
Beschreibung
1-Benzyl-3-(4-methoxyphenyl)piperazine is a chemical compound of the piperazine class . Piperazines are a broad class of chemical compounds, many with important pharmacological properties, which contain a core piperazine functional group .
Synthesis Analysis
The synthesis of piperazine derivatives has been a subject of interest in recent years due to their wide range of biological and pharmaceutical activity . The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular formula of 1-Benzyl-3-(4-methoxyphenyl)piperazine is C12H18N2O. It has an average mass of 206.284 Da and a monoisotopic mass of 206.141907 Da .Wissenschaftliche Forschungsanwendungen
Pharmakologische Forschung
Diese Verbindung wird in pharmakologischen Studien aufgrund ihrer strukturellen Ähnlichkeit zu Piperazin-basierten Medikamenten verwendet. Sie ist besonders relevant bei der Entwicklung neuer Behandlungen für Erkrankungen des zentralen Nervensystems, da sie als Gerüst für die Herstellung von Molekülen dienen kann, die mit verschiedenen Neurotransmitterrezeptoren interagieren .
Materialwissenschaft
In der Materialwissenschaft könnte die einzigartige chemische Struktur dieser Verbindung für die Synthese neuer organischer Materialien untersucht werden. Zu ihren potenziellen Anwendungen gehört die Herstellung neuer Polymere oder Beschichtungen, die spezifische molekulare Wechselwirkungen erfordern .
Analytische Chemie
1-Benzyl-3-(4-Methoxyphenyl)piperazin kann als Referenzverbindung in der analytischen Chemie zur Identifizierung und Analyse ähnlicher Piperazinderivate in beschlagnahmten Materialien verwendet werden, was für die forensische Wissenschaft von entscheidender Bedeutung ist .
Biologische Studien
Forschungen zur biologischen Aktivität von Piperazinderivaten haben gezeigt, dass sie signifikante Auswirkungen auf verschiedene biologische Signalwege haben können. Diese Verbindung kann daher in Studien verwendet werden, um ihre Wechselwirkung mit biologischen Systemen zu verstehen, was möglicherweise zur Entdeckung neuer biologischer Aktivitäten führt .
Chemische Synthese
Als vielseitiges Zwischenprodukt wird diese Verbindung zur Synthese einer Vielzahl von Chemikalien verwendet, darunter Pharmazeutika, Agrochemikalien und Farbstoffe. Ihre Rolle bei der Erleichterung der Herstellung komplexer Moleküle ist in der synthetischen Chemie von unschätzbarem Wert .
Medizinische Forschung
In der medizinischen Forschung wurden Derivate dieser Verbindung auf ihre potenziellen therapeutischen Wirkungen untersucht. So wurden sie beispielsweise auf ihre Fähigkeit untersucht, die Apoptose bei benigner Prostatahyperplasie zu induzieren, was zu neuen Behandlungen für diese Erkrankung führen könnte .
Neurowissenschaften
Aufgrund ihres Einflusses auf Neurotransmittersysteme ist this compound ein Kandidat für die Neurowissenschaften, wo es helfen könnte, die Mechanismen neuropsychiatrischer Erkrankungen zu verstehen und die Entwicklung neuroprotektiver Medikamente zu unterstützen .
Umweltwissenschaften
In den Umweltwissenschaften könnte diese Verbindung verwendet werden, um die Abbaureaktionen von Piperazinderivaten in der Umwelt und ihre potenziellen Auswirkungen auf Ökosysteme zu untersuchen. Das Verständnis ihrer Abbauprodukte und ihrer Auswirkungen könnte entscheidend für die Umweltüberwachung und den Umweltschutz sein .
Wirkmechanismus
- Unlike other α1 antagonists, HJZ-12 induces apoptosis (programmed cell death) in prostate cells independently of α1 receptor blocking .
Mode of Action
Biochemical Pathways
- HJZ-12 affects several pathways:
- HJZ-12 triggers apoptotic pathways in prostate cells, leading to cell death. RNA-Seq analysis identified anti-apoptotic genes (e.g., Bcl-3, Bmi-1) influenced by HJZ-12. HJZ-12 inhibits cell viability without affecting proliferation .
Biochemische Analyse
Biochemical Properties
1-Benzyl-3-(4-methoxyphenyl)piperazine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with acetylcholinesterase, an enzyme responsible for the breakdown of acetylcholine . This interaction results in the inhibition of acetylcholinesterase activity, leading to increased levels of acetylcholine in the synaptic cleft. Additionally, 1-Benzyl-3-(4-methoxyphenyl)piperazine has been found to bind to serotonin receptors, influencing serotonin signaling pathways .
Cellular Effects
1-Benzyl-3-(4-methoxyphenyl)piperazine exerts various effects on different types of cells and cellular processes. In cancer cells, it has been observed to induce apoptosis, a programmed cell death mechanism, by activating caspase-3 and caspase-9 . This compound also affects cell signaling pathways, such as the mitochondrial pathway, leading to the release of cytochrome c and the activation of Bax proteins . Furthermore, 1-Benzyl-3-(4-methoxyphenyl)piperazine influences gene expression and cellular metabolism, contributing to its cytotoxic effects on cancer cells .
Molecular Mechanism
The molecular mechanism of action of 1-Benzyl-3-(4-methoxyphenyl)piperazine involves several key interactions at the molecular level. It binds to acetylcholinesterase, inhibiting its activity and increasing acetylcholine levels . This compound also interacts with serotonin receptors, modulating serotonin signaling pathways . Additionally, 1-Benzyl-3-(4-methoxyphenyl)piperazine induces apoptosis in cancer cells by activating caspase-3 and caspase-9, leading to DNA fragmentation and nuclear condensation . These molecular interactions contribute to its overall biochemical effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Benzyl-3-(4-methoxyphenyl)piperazine have been studied over time. The compound exhibits stability under standard laboratory conditions, with minimal degradation observed . Long-term studies have shown that prolonged exposure to 1-Benzyl-3-(4-methoxyphenyl)piperazine can lead to sustained inhibition of acetylcholinesterase activity and continuous modulation of serotonin signaling pathways . These temporal effects highlight the compound’s potential for long-term therapeutic applications.
Dosage Effects in Animal Models
The effects of 1-Benzyl-3-(4-methoxyphenyl)piperazine vary with different dosages in animal models. At low doses, the compound has been found to enhance cognitive function by increasing acetylcholine levels . At higher doses, it can induce toxic effects, such as nausea, anxiety, and hallucinations . These dosage-dependent effects underscore the importance of determining the optimal therapeutic dose for safe and effective use.
Metabolic Pathways
1-Benzyl-3-(4-methoxyphenyl)piperazine is involved in several metabolic pathways. It undergoes hepatic metabolism, primarily through the cytochrome P450 enzyme system . The compound is metabolized into various metabolites, which are then excreted through the urine. Key enzymes involved in its metabolism include CYP3A4 and CYP2D6 . These metabolic pathways play a crucial role in determining the compound’s pharmacokinetics and overall efficacy.
Transport and Distribution
Within cells and tissues, 1-Benzyl-3-(4-methoxyphenyl)piperazine is transported and distributed through various mechanisms. It can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system . The compound is also distributed to other tissues, such as the liver and kidneys, where it undergoes metabolism and excretion . Transporters and binding proteins, such as P-glycoprotein, facilitate its movement across cellular membranes .
Subcellular Localization
The subcellular localization of 1-Benzyl-3-(4-methoxyphenyl)piperazine is critical for its activity and function. The compound has been found to localize in the cytoplasm and mitochondria of cells . In the mitochondria, it interacts with key proteins involved in the apoptotic pathway, such as cytochrome c and Bax . This subcellular localization is essential for its ability to induce apoptosis and modulate cellular processes.
Eigenschaften
IUPAC Name |
1-benzyl-3-(4-methoxyphenyl)piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O/c1-21-17-9-7-16(8-10-17)18-14-20(12-11-19-18)13-15-5-3-2-4-6-15/h2-10,18-19H,11-14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKMDMYKRKYICEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CN(CCN2)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


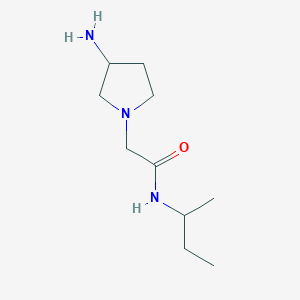
![1-[(cyclopentylcarbamoyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1468136.png)

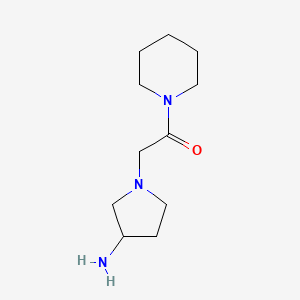
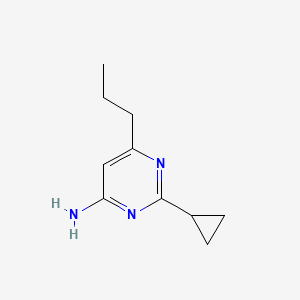
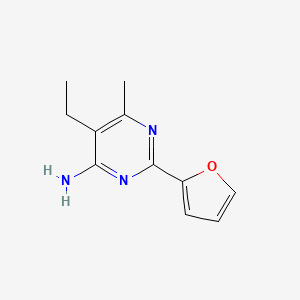
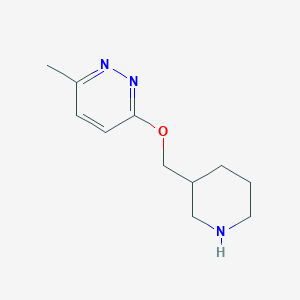
![4-[(3-Aminopyrrolidin-1-yl)methyl]benzoic acid](/img/structure/B1468149.png)
![2-(3-aminopyrrolidin-1-yl)-N-[(oxolan-2-yl)methyl]acetamide](/img/structure/B1468151.png)
